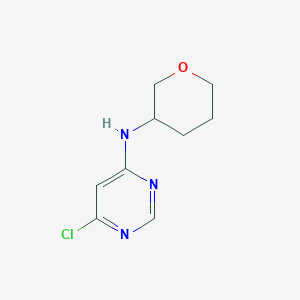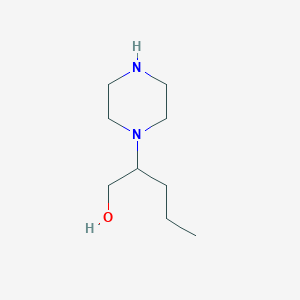
2-(Piperazin-1-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)pentan-1-ol is an organic compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a hydroxyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pentan-1-ol typically involves the reaction of piperazine with a suitable alkylating agent. One common method is the alkylation of piperazine with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Piperazin-1-yl)pentan-1-one or 2-(Piperazin-1-yl)pentanoic acid.
Reduction: Formation of 2-(Piperazin-1-yl)pentane.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-(Piperazin-1-yl)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethanol: A shorter chain analog with similar chemical properties.
2-(Piperazin-1-yl)butan-1-ol: A compound with a four-carbon chain instead of five.
3-(Piperazin-1-yl)propan-1-ol: A compound with a three-carbon chain and similar reactivity.
Uniqueness
2-(Piperazin-1-yl)pentan-1-ol is unique due to its specific chain length and the presence of both a piperazine ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-piperazin-1-ylpentan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-3-9(8-12)11-6-4-10-5-7-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
CYPYMTUXBWPDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13289449.png)
![1-[(Butan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13289457.png)
![6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,2'-[1,3]dioxolane]-9-one](/img/structure/B13289462.png)
![2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide](/img/structure/B13289465.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine](/img/structure/B13289466.png)
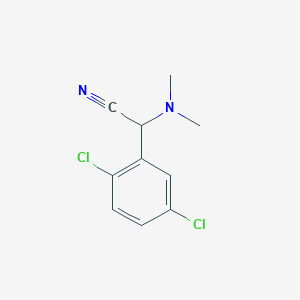
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13289485.png)
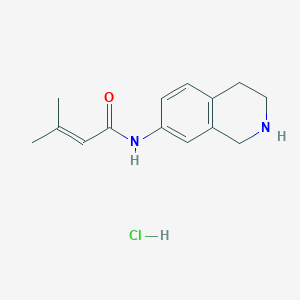
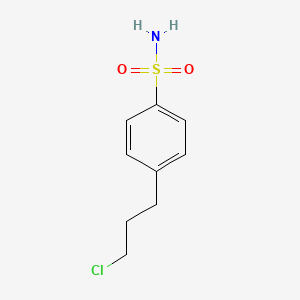
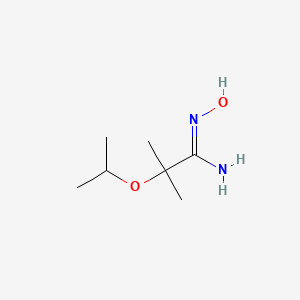

![4-Chloro-6-methylpyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13289511.png)

